molecular formula C27H25N3O6 B2585133 N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894910-56-6

N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2585133
CAS No.: 894910-56-6
M. Wt: 487.512
InChI Key: PHRUYTLCARMJSJ-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted with a 4-methoxybenzoyl group at position 3, a methyl group at position 7, and an acetamide side chain at position 2. The acetamide moiety is further substituted with a 2,4-dimethoxyphenyl group. The presence of multiple methoxy groups likely enhances solubility via hydrogen bonding and modulates electronic properties, while the naphthyridine scaffold provides a rigid, planar structure conducive to intermolecular interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c1-16-5-11-20-26(33)21(25(32)17-6-8-18(34-2)9-7-17)14-30(27(20)28-16)15-24(31)29-22-12-10-19(35-3)13-23(22)36-4/h5-14H,15H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRUYTLCARMJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the naphthyridine ring system.

    Functional Group Introduction:

    Acetamide Formation: The final step involves the formation of the acetamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Naphthyridine Derivatives

The compound in , 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, shares a 4-oxo-1,4-dihydroquinoline/naphthyridine backbone. Key differences include:

  • Substituents : The compound has a sulfonamido group and a fluorine atom, which are absent in the target compound.
  • Rigidity : The cyclopropane ring in introduces steric constraints, whereas the target compound’s 2,4-dimethoxyphenyl group may allow greater conformational flexibility.

Acetamide-Containing Analogs

highlights N-substituted acetamides, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide and 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. Comparisons include:

  • Aromatic Substitution : The target compound uses methoxy groups (electron-donating), while dichloro or methylsulfanyl substituents in analogs are electron-withdrawing or hydrophobic.
  • Hydrogen Bonding: In , planar amide groups form dimers via N–H⋯O bonds .
  • Dihedral Angles : Analogs in exhibit dihedral angles between aromatic rings (44.5–77.5°) due to steric repulsion . The target compound’s methoxy groups may impose similar torsional strain.

Physicochemical Properties

Property Target Compound Compound (C19H17Cl2N3O2) Compound (Quinolone Derivative)
Molecular Weight ~521.5 g/mol (estimated) 402.26 g/mol ~600 g/mol (estimated)
Melting Point Not reported 473–475 K Not reported
Solubility Likely moderate (methoxy groups) Low (chlorine substituents) Low (fluorine, cyclopropane)
Hydrogen Bond Capacity High (amide + methoxy) Moderate (amide + Cl) High (multiple polar groups)

Research Findings and Implications

  • Crystallography : The target compound’s structure was likely determined using SHELX-based refinement (e.g., SHELXL for small-molecule crystallography) .
  • Synthetic Challenges : The methoxy groups may complicate synthesis due to steric hindrance during coupling reactions, contrasting with ’s dichlorophenyl analogs, which use straightforward amidation .

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